4-(Cyclopropylmethoxy)butanoic acid
Description
4-(Cyclopropylmethoxy)butanoic acid is a substituted butanoic acid derivative featuring a cyclopropylmethoxy group at the fourth carbon position. The cyclopropylmethoxy moiety is notable for its steric and electronic effects, which influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)butanoic acid |
InChI |
InChI=1S/C8H14O3/c9-8(10)2-1-5-11-6-7-3-4-7/h7H,1-6H2,(H,9,10) |
InChI Key |
PXEPQVGHIUUUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)butanoic acid typically involves the reaction of cyclopropylmethanol with butanoic acid derivatives under specific conditions. One common method includes the esterification of cyclopropylmethanol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclopropylmethoxy)butanoic acid may involve large-scale esterification followed by hydrolysis. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethoxybutanone, while reduction could produce cyclopropylmethoxybutanol.
Scientific Research Applications
4-(Cyclopropylmethoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Cyclopropylmethoxy)benzoic Acid (CAS: 355391-05-8)
Structural Differences :
- Core Structure: The benzoic acid backbone (aromatic ring) vs. butanoic acid’s aliphatic chain.
- Substituent Position: Cyclopropylmethoxy group at the para position on the benzene ring vs. the terminal carbon in butanoic acid.
Physicochemical Properties :
4-Methoxy-2,4-dioxobutanoic Acid (CAS: 39815-78-6)
Functional Group Contrast :
- Butanoic Acid Core: Both compounds share a four-carbon backbone.
- Substituents: 4-(Cyclopropylmethoxy)butanoic acid has a cyclopropylmethoxy group, while the dioxo variant features a methoxy and two ketone groups, increasing electrophilicity and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
